acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
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Overview
Description
JMV 449 (acetate) is a potent neurotensin receptor agonist. It has shown significant biological activity, including inhibition of neurotensin binding to neonatal mouse brain and contraction of the guinea-pig ileum . This compound is known for its highly potent and long-lasting hypothermic and analgesic effects in mice .
Preparation Methods
The synthesis of JMV 449 (acetate) involves the preparation of a pseudopeptide analogue of neurotensin. The synthetic route typically includes the formation of peptide bonds and the incorporation of specific amino acid residues .
Chemical Reactions Analysis
JMV 449 (acetate) undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can modify the peptide bonds.
Substitution: This reaction can replace specific amino acid residues with other functional groups.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific catalysts to facilitate the substitution reactions. The major products formed from these reactions are typically modified analogues of the original compound .
Scientific Research Applications
JMV 449 (acetate) has a wide range of scientific research applications:
Mechanism of Action
JMV 449 (acetate) exerts its effects by binding to neurotensin receptors. This binding inhibits neurotensin binding to neonatal mouse brain and contracts the guinea-pig ileum . The molecular targets involved include neurotensin receptors, and the pathways affected are related to hypothermic and analgesic responses .
Comparison with Similar Compounds
JMV 449 (acetate) is unique due to its potent and long-lasting effects. Similar compounds include other neurotensin receptor agonists, such as:
Neurotensin: The natural ligand for neurotensin receptors.
JMV 449: The non-acetate form of the compound.
Other pseudopeptide analogues: These compounds share similar structures and biological activities.
JMV 449 (acetate) stands out for its high potency and prolonged duration of action .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N8O7.C2H4O2/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39;1-2(3)4/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53);1H3,(H,3,4)/t25-,27-,29-,30-,31-,32-,33-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZBOKEQASLBT-ULBMXYNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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